An In-Depth Technical Guide to 4-bromo-N-(6-methylpyridin-2-yl)benzamide
An In-Depth Technical Guide to 4-bromo-N-(6-methylpyridin-2-yl)benzamide
Executive Summary
This technical guide provides a comprehensive overview of 4-bromo-N-(6-methylpyridin-2-yl)benzamide, a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug discovery. The document details its core chemical and physical properties, outlines a robust and logical synthesis protocol, discusses its potential applications based on its structural motifs, and provides essential information on its analytical characterization and safe handling. As a member of the N-pyridinylbenzamide class, this molecule represents a valuable scaffold for developing novel therapeutic agents. The benzamide core offers a stable and versatile platform with hydrogen-bonding capabilities, while the substituted pyridine ring allows for fine-tuning of physicochemical and pharmacological properties.[1] This guide serves as a foundational resource for researchers and scientists engaged in the synthesis, evaluation, and application of this and related compounds.
Section 1: Compound Identification and Structure
The unambiguous identification of a chemical entity is paramount for scientific rigor. 4-bromo-N-(6-methylpyridin-2-yl)benzamide is characterized by a central amide linkage connecting a 4-bromophenyl group and a 6-methylpyridin-2-yl group.
Chemical Structure:
Source: PubChem CID 720143
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-N-(6-methylpyridin-2-yl)benzamide | PubChem[2] |
| CAS Number | 174878-38-7 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₃H₁₁BrN₂O | PubChem[2] |
| SMILES | CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br | PubChem[2] |
| InChI Key | KKOSZUFBVHBOLY-UHFFFAOYSA-N | PubChem[2] |
Section 2: Physicochemical Properties
The physicochemical properties of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. While extensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from related structures.
| Property | Value | Notes | Source |
| Molecular Weight | 291.14 g/mol | Calculated | |
| Monoisotopic Mass | 290.0055 Da | PubChem[2] | |
| Appearance | White to off-white solid (predicted) | Based on similar benzamide compounds.[4] | - |
| XlogP (predicted) | 3.1 | A measure of lipophilicity. | PubChem[2] |
| Melting Point | Not available | Experimental data not found. Related compounds like 4-Bromo-N-phenylbenzamide melt at 205 °C.[5] | - |
| Boiling Point | Not available | Predicted to be high due to molecular weight and polarity. | - |
| Solubility | Poorly soluble in water (predicted) | The pyridine moiety may slightly improve aqueous solubility over simple benzanilides.[6] Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). | - |
| Hydrogen Bond Donors | 1 | (Amide N-H) | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | (Carbonyl O, Pyridine N) | PubChem[2] |
Section 3: Synthesis and Manufacturing
The construction of the amide bond is a cornerstone of organic synthesis. For 4-bromo-N-(6-methylpyridin-2-yl)benzamide, the most direct and reliable method is the acylation of 2-amino-6-methylpyridine with an activated derivative of 4-bromobenzoic acid, typically the acyl chloride.
Causality of Method Selection: This synthetic approach is favored due to the high reactivity of acyl chlorides, the commercial availability of both starting materials, and the generally high yields and clean conversions associated with this type of nucleophilic acyl substitution. The reaction conditions can be easily controlled, and purification is straightforward.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 4-bromo-N-(6-methylpyridin-2-yl)benzamide.
Detailed Experimental Protocol
This protocol is a representative example based on standard amide coupling procedures and should be optimized for scale and specific laboratory conditions.[7][8]
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Acyl Chloride Formation: To a solution of 4-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until gas evolution ceases. The solvent and excess reagent are removed under reduced pressure to yield crude 4-bromobenzoyl chloride, which is typically used immediately in the next step.
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Amide Coupling: Dissolve 2-amino-6-methylpyridine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). Cool the solution to 0 °C in an ice bath.
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Add a solution of the crude 4-bromobenzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the amine solution over 30 minutes.
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Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure product.
Section 4: Applications in Drug Discovery and Research
The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[7][9][10]
The inclusion of a pyridine ring, as seen in 4-bromo-N-(6-methylpyridin-2-yl)benzamide, is a common strategy in drug design. Pyridine scaffolds can improve solubility, act as hydrogen bond acceptors, and participate in key interactions with biological targets like enzymes and receptors.[6][11] N-pyridinylbenzamides, in particular, have been investigated as potent antimycobacterial agents.[12][13]
Therefore, this compound is valuable for several reasons:
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Intermediate for Library Synthesis: It serves as a key building block. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[1][8]
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Fragment for Screening: It can be used in fragment-based drug discovery programs to identify initial hits against protein targets.
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Direct Biological Evaluation: The compound itself can be screened for activity in various assays, particularly those targeting kinases, polymerases, or microbial enzymes, where benzamide and pyridine motifs are known to be active.[14]
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